2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 896699-86-8
VCID: VC7354234
InChI: InChI=1S/C30H29N7OS/c1-19(2)21-12-14-22(15-13-21)32-28(38)18-39-30-33-24-9-5-4-8-23(24)29-34-27(35-37(29)30)16-17-36-20(3)31-25-10-6-7-11-26(25)36/h4-15,19H,16-18H2,1-3H3,(H,32,38)
SMILES: CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)C(C)C
Molecular Formula: C30H29N7OS
Molecular Weight: 535.67

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

CAS No.: 896699-86-8

Cat. No.: VC7354234

Molecular Formula: C30H29N7OS

Molecular Weight: 535.67

* For research use only. Not for human or veterinary use.

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide - 896699-86-8

Specification

CAS No. 896699-86-8
Molecular Formula C30H29N7OS
Molecular Weight 535.67
IUPAC Name 2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C30H29N7OS/c1-19(2)21-12-14-22(15-13-21)32-28(38)18-39-30-33-24-9-5-4-8-23(24)29-34-27(35-37(29)30)16-17-36-20(3)31-25-10-6-7-11-26(25)36/h4-15,19H,16-18H2,1-3H3,(H,32,38)
Standard InChI Key UWPJQCLCUVYKLJ-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)C(C)C

Introduction

The compound 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that incorporates multiple heterocyclic components, including benzodiazole, triazole, and quinazoline moieties. These structural elements are known for their diverse biological activities, such as antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. Common approaches include:

  • Step 1: Formation of the benzodiazole and quinazoline precursors.

  • Step 2: Coupling reactions to form the triazoloquinazoline core.

  • Step 3: Introduction of the sulfanyl group and the acetamide moiety.

These methods ensure high yields and purity of the desired compound while minimizing side reactions.

Biological Activities

Compounds with similar structures often exhibit diverse biological activities:

  • Antimicrobial Properties: Quinazolines and benzodiazoles are known for their antimicrobial effects.

  • Anticancer Properties: These compounds can interact with various cellular targets, potentially inhibiting cancer cell growth.

  • Other Activities: Antioxidant and anti-inflammatory properties may also be present, depending on the specific substituents.

Research Findings

While specific data on 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is limited, compounds with analogous structures have shown promising results in biological evaluations. For instance, quinazolines have been extensively studied for their broad spectrum of biological activities .

Data Tables

Given the lack of specific data on this compound, we can refer to similar compounds for general insights:

Compound TypeMolecular Weight (g/mol)Biological Activities
QuinazolinesTypically 200-500Antimicrobial, Anticancer
BenzodiazolesTypically 150-300Antimicrobial, Anti-inflammatory
TriazoloquinazolinesTypically 400-600Potential Anticancer, Antimicrobial

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